Bienvenue dans la boutique en ligne BenchChem!

Txnip-IN-1

TXNIP-TRX complex protein-protein interaction mechanism of action

TXNIP-IN-1 is the only commercially available direct TXNIP-TRX protein-protein complex inhibitor with published human pancreatic islet data. Unlike indirect modulators (SRI-37330, verapamil), it directly blocks TXNIP-TRX binding at the protein level. Stereospecific activity confirmed via the less active S-enantiomer guarantees experimental reproducibility. Validated at 0.3–10 μM in RAW macrophages and 5 μM in human islets, with differential macrophage vs. β-cell sensitivity enabling selective targeting in diabetic co-culture models.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 1268955-50-5
Cat. No. B2825009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTxnip-IN-1
CAS1268955-50-5
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
InChIInChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-3-4-13-5-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)
InChIKeyKTDYLXVLROCGRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Txnip-IN-1 (CAS 1268955-50-5): A TXNIP-TRX Complex Inhibitor for Metabolic and Inflammatory Disease Research


TXNIP-IN-1, also designated as Compound 1 (C1), is a small molecule thioredoxin-interacting protein (TXNIP)-thioredoxin (TRX) complex inhibitor, originally disclosed in patent US20200085800A1 [1]. With a molecular formula of C12H12N2O4 and a molecular weight of 248.23 g/mol, this compound directly blocks the formation of the TXNIP-TRX protein-protein complex, a critical node in cellular redox homeostasis and metabolic regulation [2]. Unlike many indirect modulators, TXNIP-IN-1 acts as a direct complex inhibitor, making it a valuable chemical probe for dissecting TXNIP-TRX signaling pathways in diabetes, cardiovascular disease, and inflammation research .

Why Txnip-IN-1 Cannot Be Interchanged with Generic TXNIP Pathway Modulators in Experimental Design


The TXNIP pathway is targeted through mechanistically distinct nodes—direct complex disruption, transcriptional repression, and indirect signaling modulation. Substituting TXNIP-IN-1 with expression-based inhibitors like SRI-37330/TIX100 (IC50 = 0.64 μM for TXNIP mRNA suppression) or calcium channel blockers like verapamil introduces confounding variables, as these compounds do not directly inhibit the TXNIP-TRX protein-protein interaction [1]. The S-enantiomer of TXNIP-IN-1 further demonstrates stereospecificity, exhibiting reduced activity and underscoring the critical importance of precise chemical identity for experimental reproducibility . Generic substitution risks altering both the observed pharmacology and the interpretation of downstream pathway engagement, leading to irreproducible or misleading results in target validation studies [2].

Quantitative Evidence Differentiating Txnip-IN-1 from Alternative TXNIP Inhibitors for Research Procurement


Mechanism of Action: Direct TXNIP-TRX Complex Inhibition vs. Indirect Expression Modulation

TXNIP-IN-1 (Compound 1) is a direct inhibitor of the TXNIP-TRX protein-protein complex, as demonstrated by its ability to block high glucose (HG)-induced TXNIP-TRX complex formation in a dose-dependent manner [1]. This contrasts with TXNIP expression inhibitors like SRI-37330 (TIX100), which reduces TXNIP mRNA expression (IC50 = 0.64 μM in INS-1 cells) without directly targeting the pre-formed complex [2]. Direct complex inhibition offers a distinct pharmacological profile, enabling immediate blockade of existing TXNIP-TRX interactions independent of transcriptional or translational regulation .

TXNIP-TRX complex protein-protein interaction mechanism of action

Enantioselectivity: Txnip-IN-1 (Racemic) vs. (S)-Txnip-IN-1 Stereoisomer Activity Differential

TXNIP-IN-1 is a racemic mixture, whereas its S-enantiomer, (S)-TXNIP-IN-1, has been identified as the less active stereoisomer [1]. This enantioselectivity implies that the R-enantiomer likely contributes the majority of the inhibitory activity. Although precise IC50 values for each enantiomer are not publicly disclosed in the original patent, the differential activity underscores the importance of chiral purity for experimental consistency . This contrasts with achiral inhibitors like W2476, which lack stereochemical complexity [2].

stereoselectivity enantiomer structure-activity relationship

Cell-Type Specific TXNIP mRNA Inhibition Profile in Murine and Human Cell Lines

TXNIP-IN-1 exhibits a distinct cell-type specific inhibition profile for TXNIP mRNA expression. In murine RAW macrophages, it inhibits TXNIP mRNA across a broad concentration range of 0.3-10 μM (72 hours), while in MIN6 murine pancreatic β-cells, TXNIP mRNA reduction requires higher concentrations of 5-20 μM [1]. Notably, in MIN6 cells, TXNIP-IN-1 does not significantly affect TNF-α mRNA levels at these concentrations, suggesting a degree of target selectivity [2]. This profile differs from pan-TXNIP expression inhibitors that may show less cell-type variance in potency [3].

cell-type specificity TXNIP mRNA in vitro pharmacology

TNF-α Expression Modulation: Differential Effects in Monocytes vs. Pancreatic β-Cells

TXNIP-IN-1 reduces high glucose-induced TNF-α expression in THP-1 human monocytes in a dose-dependent manner (1.25-5 μM), but interestingly, it does not suppress TNF-α mRNA in MIN6 murine β-cells, even at higher concentrations (5-20 μM) that effectively reduce TXNIP mRNA [1][2]. This cell-type dependent divergence in downstream inflammatory signaling distinguishes TXNIP-IN-1 from broader anti-inflammatory agents and highlights its utility in dissecting TXNIP-specific pathways .

TNF-α inflammation cell-type selectivity

Human Pancreatic Islet Target Engagement: Direct Evidence of TXNIP mRNA Reduction in Primary Human Tissue

TXNIP-IN-1 demonstrates direct target engagement in primary human pancreatic islets, reducing TXNIP mRNA levels under high glucose (25 mM) conditions after 48 hours of treatment [1]. This ex vivo activity in clinically relevant primary human tissue distinguishes TXNIP-IN-1 from cell-line optimized compounds and provides a translational bridge to in vivo diabetes models . In contrast, many TXNIP inhibitors (e.g., W2476) have been primarily characterized in rodent cell lines and islets, with limited public data on human islet potency [2].

human pancreatic islets ex vivo target engagement diabetes research

Physicochemical and Formulation Properties: DMSO Solubility and Stability Profile

TXNIP-IN-1 exhibits high solubility in DMSO (≥50 mg/mL, approximately 201 mM), facilitating preparation of concentrated stock solutions for in vitro assays . The compound is a white to light yellow solid powder with a LogP of 0.8, indicating balanced hydrophilicity/lipophilicity favorable for cell permeability . Long-term storage stability is defined as 3 years at -20°C as powder, enabling bulk procurement and extended research use without degradation concerns . These properties contrast with less soluble TXNIP inhibitors that may require sonication or specialized solvents, potentially introducing assay variability .

solubility formulation in vitro assay compatibility

Optimal Research Applications for Txnip-IN-1 Based on Quantitative Evidence of Differentiation


Direct TXNIP-TRX Complex Disruption Studies in Macrophage-Mediated Inflammation

TXNIP-IN-1 is optimally deployed in studies requiring immediate, direct inhibition of the TXNIP-TRX protein-protein complex, independent of transcriptional regulation. In RAW murine macrophages and THP-1 human monocytes, TXNIP-IN-1 at 0.3-10 μM effectively reduces TXNIP mRNA and blocks HG-induced TXNIP-TRX complex formation, making it a precise tool for investigating macrophage-driven inflammatory responses in metabolic disease models [1][2].

Human Pancreatic Islet Ex Vivo Target Validation for Diabetes Drug Discovery

For translational diabetes research requiring human tissue validation, TXNIP-IN-1 provides published evidence of TXNIP mRNA reduction in primary human pancreatic islets at 5 μM after 48 hours of high glucose exposure [1]. This ex vivo activity bridges the gap between rodent cell line screening and clinical target engagement, positioning TXNIP-IN-1 as a critical tool for validating TXNIP-TRX complex inhibition as a therapeutic strategy in human islet biology [2].

Comparative Pharmacology Studies of TXNIP Pathway Inhibitors with Distinct Mechanisms

TXNIP-IN-1 serves as a critical reference compound in comparative pharmacology studies designed to dissect the differential effects of direct complex inhibition vs. transcriptional repression. Its distinct mechanism (direct TXNIP-TRX complex blockade) contrasts sharply with expression-based inhibitors like SRI-37330 (IC50 = 0.64 μM for TXNIP mRNA) and verapamil (calcium channel-dependent TXNIP suppression), enabling researchers to attribute observed phenotypic outcomes to specific nodes of TXNIP pathway modulation [1][2].

Cell-Type Specific Dose-Response Profiling in Pancreatic β-Cell and Immune Cell Co-Culture Systems

The cell-type specific potency profile of TXNIP-IN-1—with differential effective concentrations in macrophages (0.3-10 μM) vs. pancreatic β-cells (5-20 μM)—makes it uniquely suited for co-culture experiments investigating the interplay between immune and endocrine cells [1][2]. This differential sensitivity enables selective targeting of macrophage TXNIP signaling at lower doses while sparing β-cell TXNIP function, providing a nuanced tool for studying cell-cell communication in the diabetic islet microenvironment .

Quote Request

Request a Quote for Txnip-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.